molecular formula C16H12N6S B2587966 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891107-98-5

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2587966
CAS RN: 891107-98-5
M. Wt: 320.37
InChI Key: LXSCZKYRDIIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyridazines, which have been shown to exhibit promising biological activity against a variety of diseases. In

Scientific Research Applications

Synthesis and Biological Activity This chemical framework, while not directly mentioned, is closely related to the broader category of [1,2,4]triazolo[4,3-b]pyridazines, which have been extensively studied for their versatile applications in medicinal chemistry. The synthesis and antimicrobial evaluation of derivatives similar to the requested compound reveal the significance of these molecules. For example, the iodine(III)-mediated synthesis offers a facile route to 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, which exhibit potent antimicrobial properties (Prakash et al., 2011). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for anti-diabetic potential via DPP-4 inhibition and insulinotropic activities, underscoring the therapeutic relevance of these compounds (Bindu et al., 2019).

Antiviral and Anti-inflammatory Applications The antiviral activity of triazolo[4,3-b]pyridazine derivatives against the hepatitis A virus highlights the potential of these compounds in treating viral infections. One compound demonstrated significant efficacy, showcasing the therapeutic potential of these molecules (Shamroukh & Ali, 2008). Furthermore, derivatives have been synthesized for the inhibition of eosinophil infiltration, offering antihistaminic activity alongside potential treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Structural and Theoretical Studies Structural analysis and Density Functional Theory (DFT) calculations of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provide insight into the molecular properties and interactions of these compounds. The study includes Hirshfeld surface analysis and energy framework construction, contributing to the understanding of the molecular packing and intermolecular interactions in the solid state (Sallam et al., 2021).

properties

IUPAC Name

6-pyridin-3-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)11-23-16-20-19-15-7-6-14(21-22(15)16)12-4-3-8-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSCZKYRDIIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.